Cas no 1696844-80-0 (2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine)

2-4-Fluoro-3-(trifluoromethyl)phenylpropan-1-amine is a fluorinated aromatic amine compound characterized by its trifluoromethyl and fluoro substituents on the phenyl ring. This structural configuration enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and bioavailability, which is advantageous in drug development. Its well-defined reactivity profile allows for selective functionalization, facilitating its use in cross-coupling reactions and other transformations. The compound's high purity and consistent performance make it suitable for research and industrial applications requiring precise molecular modifications. Proper handling is recommended due to its potential sensitivity under certain conditions.
2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine structure
1696844-80-0 structure
Product Name:2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine
CAS No:1696844-80-0
MF:C10H11F4N
MW:221.194656610489
CID:6218480
PubChem ID:107290680
Update Time:2025-06-10

2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine
    • EN300-1933015
    • 1696844-80-0
    • 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
    • Inchi: 1S/C10H11F4N/c1-6(5-15)7-2-3-9(11)8(4-7)10(12,13)14/h2-4,6H,5,15H2,1H3
    • InChI Key: UNMJPMPANUQRSS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C(F)(F)F)C(C)CN

Computed Properties

  • Exact Mass: 221.08276200g/mol
  • Monoisotopic Mass: 221.08276200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine

Research Briefing on 2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine (CAS: 1696844-80-0) in Chemical Biology and Pharmaceutical Applications

2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine (CAS: 1696844-80-0) is a fluorinated phenylpropan-1-amine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and fluorine substitutions, exhibits promising pharmacological properties, particularly in the modulation of neurotransmitter systems and enzyme interactions. Recent studies have explored its potential as a scaffold for drug development, focusing on its bioactivity, metabolic stability, and selectivity profiles.

A 2023 study published in the Journal of Medicinal Chemistry investigated the structural-activity relationship (SAR) of 2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine, revealing its high affinity for serotonin and dopamine transporters. The research highlighted its potential as a lead compound for treating neurological disorders such as depression and Parkinson's disease. The fluorinated moieties were found to enhance blood-brain barrier permeability while maintaining metabolic stability, a critical factor in central nervous system (CNS) drug design.

In addition to its neurological applications, recent preclinical studies have demonstrated the compound's efficacy in targeting cancer-related enzymes. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine acts as an inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in tumor progression. The study utilized molecular docking and in vitro assays to validate its binding affinity and inhibitory potency, suggesting its potential as an anticancer agent.

The synthesis and optimization of 2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine have also been a focus of recent research. A team from the University of Cambridge developed a novel catalytic asymmetric synthesis route for this compound, achieving high enantiomeric purity (>99% ee) as described in a 2023 Chemical Communications article. This advancement addresses previous challenges in stereoselective synthesis, paving the way for scalable production and further pharmacological evaluation.

Despite these promising developments, challenges remain in the clinical translation of 2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine. Pharmacokinetic studies indicate variable bioavailability depending on formulation, and ongoing research aims to optimize its delivery systems. Furthermore, toxicological assessments are underway to ensure its safety profile meets regulatory standards. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development pipeline.

In conclusion, 2-4-fluoro-3-(trifluoromethyl)phenylpropan-1-amine (CAS: 1696844-80-0) represents a versatile scaffold with dual applications in neuroscience and oncology. Its unique chemical properties and recent methodological advancements position it as a compelling candidate for future drug discovery. Continued research will be essential to fully elucidate its therapeutic potential and address existing limitations.

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